4-Amino-6-chloropyrimidin-5-ol

Catalog No.
S686940
CAS No.
38953-42-3
M.F
C4H4ClN3O
M. Wt
145.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-6-chloropyrimidin-5-ol

CAS Number

38953-42-3

Product Name

4-Amino-6-chloropyrimidin-5-ol

IUPAC Name

4-amino-6-chloropyrimidin-5-ol

Molecular Formula

C4H4ClN3O

Molecular Weight

145.55 g/mol

InChI

InChI=1S/C4H4ClN3O/c5-3-2(9)4(6)8-1-7-3/h1,9H,(H2,6,7,8)

InChI Key

PLOZXUFHBRJLFX-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=N1)Cl)O)N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)O)N

4-Amino-6-chloropyrimidin-5-ol is a chemical compound with the molecular formula C4H4ClN3O. It features a pyrimidine ring, which is a six-membered heterocyclic structure containing nitrogen atoms. The compound is characterized by the presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a hydroxyl group at the 5-position. This unique arrangement contributes to its potential biological and chemical reactivity.

, including:

  • Alkylation: The compound can undergo alkylation with alkyl halides in the presence of bases, leading to the formation of substituted derivatives .
  • Suzuki Coupling: This reaction involves coupling with boronic esters using palladium catalysts, which is useful for forming carbon-carbon bonds .
  • Mitsunobu Reaction: This reaction can be performed with alcohols to yield esters or ethers by utilizing azodicarboxylates .
  • Oxidation and Reduction: The hydroxyl group can be oxidized or reduced under specific conditions, allowing for further functionalization of the molecule .

4-Amino-6-chloropyrimidin-5-ol exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential as:

  • Antiviral Agents: Compounds derived from 4-amino-6-chloropyrimidin-5-ol have shown activity against various viral infections.
  • Anticancer Agents: Some derivatives are being explored for their ability to inhibit cancer cell proliferation.

The specific mechanisms of action often involve interactions with enzymes or receptors relevant to disease pathways.

Several synthesis methods for 4-amino-6-chloropyrimidin-5-ol have been documented:

  • Starting from Chloroethyl Sulfonic Acid: This method involves reacting chloroethyl sulfonic acid with cyanoamino compounds to yield the desired pyrimidine derivative .
  • Using Iminopyrimidine Intermediates: This approach utilizes intermediates formed through cyclization reactions involving amino and chloro-substituted pyrimidines .
  • Direct Amination: The direct amination of chlorinated pyrimidine derivatives can also yield 4-amino-6-chloropyrimidin-5-ol under appropriate conditions.

4-Amino-6-chloropyrimidin-5-ol and its derivatives find applications in various fields:

  • Pharmaceutical Development: As an intermediate in synthesizing drugs targeting viral infections and cancer.
  • Agricultural Chemicals: Compounds derived from it may be used in developing herbicides or pesticides.

The versatility of this compound makes it valuable in both medicinal chemistry and agrochemical formulations.

Research has indicated that 4-amino-6-chloropyrimidin-5-ol interacts with various biological targets:

  • Enzyme Inhibition: Studies have shown that certain derivatives can inhibit enzymes crucial for viral replication or cancer cell metabolism.

These interactions are often evaluated through biochemical assays to determine efficacy and specificity.

Several compounds share structural similarities with 4-amino-6-chloropyrimidin-5-ol, including:

Compound NameStructural FeaturesUnique Properties
4-Amino-2-chloropyrimidineChlorine at the 2-positionDifferent biological activity profile
2-Amino-6-chloropyrimidineAmino group at the 2-positionPotential use as a herbicide
5-Amino-4-chloropyrimidineAmino group at the 5-positionExhibits different pharmacological effects

These compounds differ primarily in their substituents on the pyrimidine ring, which significantly affects their biological activity and reactivity.

XLogP3

0.5

Wikipedia

4-Amino-6-chloro-5-pyrimidinol

Dates

Last modified: 08-15-2023

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